REACTION_CXSMILES
|
C([O:3][C:4](=O)[CH2:5][C:6]1[CH:11]=[CH:10][N:9]=[CH:8][C:7]=1[NH2:12])C.[ClH:14]>CCOCC>[ClH:14].[NH:12]1[C:7]2[C:6](=[CH:11][CH:10]=[N:9][CH:8]=2)[CH2:5][C:4]1=[O:3] |f:3.4|
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Name
|
|
Quantity
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0.36 g
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Type
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reactant
|
Smiles
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C(C)OC(CC1=C(C=NC=C1)N)=O
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Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
Cl
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Name
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|
Quantity
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15 mL
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Type
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solvent
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Smiles
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CCOCC
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The resulting biphasic solution was stirred for 16 hours at room temperature
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
The two phases were separated
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Type
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WASH
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Details
|
the ether phase was washed with 5 mL of water
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Type
|
CUSTOM
|
Details
|
The combined aqueous phases were evaporated to dryness
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.N1C(CC2=CC=NC=C12)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.285 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |